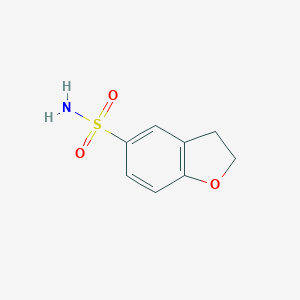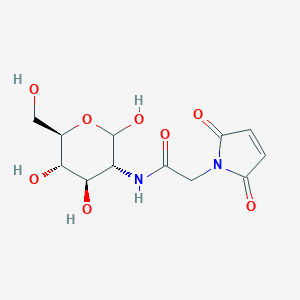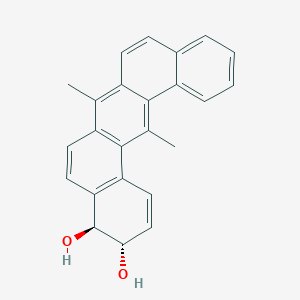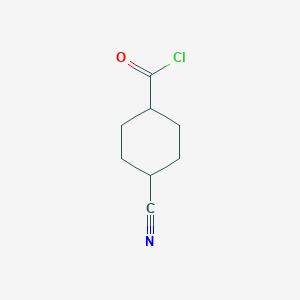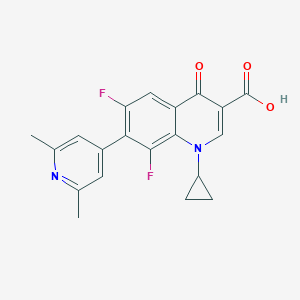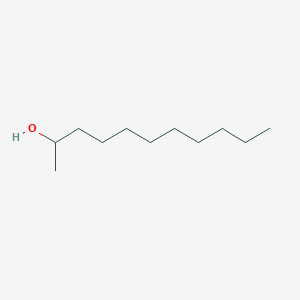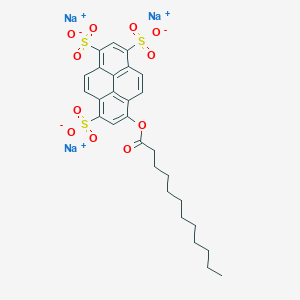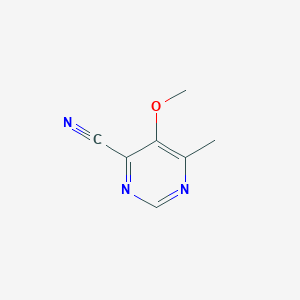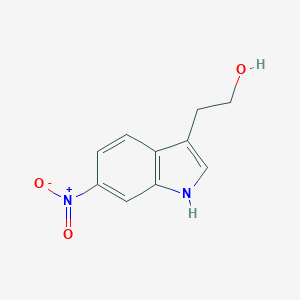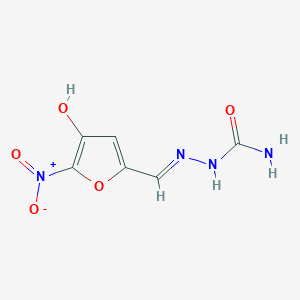
4-Hydroxynitrofurazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxynitrofurazone is a chemical compound that has gained significant attention in scientific research due to its potential for use in cancer treatment. This compound belongs to the class of nitrofurazone derivatives and has shown promising results in inhibiting the growth of cancer cells.
Applications De Recherche Scientifique
4-Hydroxynitrofurazone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-Hydroxynitrofurazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-Hydroxynitrofurazone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to bind to DNA and interfere with the replication and repair processes, which ultimately leads to cell death. In addition, 4-Hydroxynitrofurazone has been found to induce oxidative stress in cancer cells, which can also contribute to cell death.
Effets Biochimiques Et Physiologiques
4-Hydroxynitrofurazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. In addition, 4-Hydroxynitrofurazone has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can cause oxidative damage to DNA and other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Hydroxynitrofurazone is its relatively low toxicity compared to other anticancer drugs. This compound has been found to have low toxicity in animal studies, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of 4-Hydroxynitrofurazone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-Hydroxynitrofurazone. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of 4-Hydroxynitrofurazone in more detail. This could lead to the development of more effective cancer treatments based on this compound. Finally, further studies are needed to determine the safety and efficacy of 4-Hydroxynitrofurazone in vivo, which will be critical for its eventual use in clinical settings.
Conclusion
In summary, 4-Hydroxynitrofurazone is a promising compound for cancer treatment that has shown significant potential in scientific research. Its mechanism of action involves the inhibition of DNA synthesis and repair, and it has been found to induce apoptosis in cancer cells. While there are some limitations to its use in lab experiments, 4-Hydroxynitrofurazone has several advantages, including its low toxicity. Further research is needed to fully understand the potential of this compound for cancer treatment, but its future looks bright.
Méthodes De Synthèse
4-Hydroxynitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained in good yield. The synthesis of 4-Hydroxynitrofurazone is relatively straightforward and can be carried out using standard laboratory techniques.
Propriétés
Numéro CAS |
113849-13-1 |
|---|---|
Nom du produit |
4-Hydroxynitrofurazone |
Formule moléculaire |
C6H6N4O5 |
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C6H6N4O5/c7-6(12)9-8-2-3-1-4(11)5(15-3)10(13)14/h1-2,11H,(H3,7,9,12)/b8-2+ |
Clé InChI |
IZMLEVZCDFBHLC-KRXBUXKQSA-N |
SMILES isomérique |
C1=C(OC(=C1O)[N+](=O)[O-])/C=N/NC(=O)N |
SMILES |
C1=C(OC(=C1O)[N+](=O)[O-])C=NNC(=O)N |
SMILES canonique |
C1=C(OC(=C1O)[N+](=O)[O-])C=NNC(=O)N |
Autres numéros CAS |
113849-13-1 |
Synonymes |
4-hydroxynitrofurazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



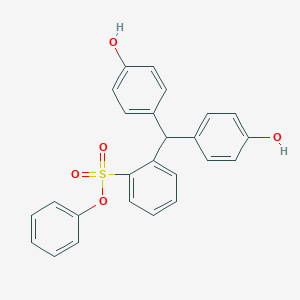
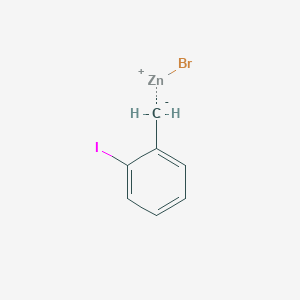
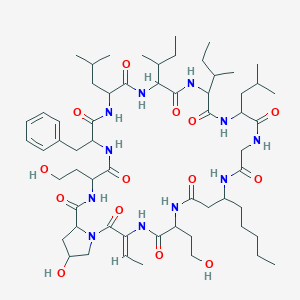
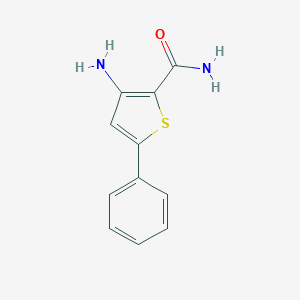
![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)
